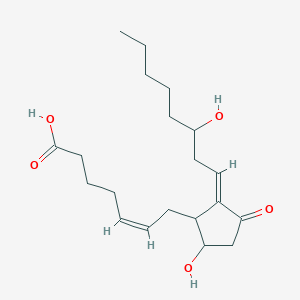
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid is a bioactive lipid compound that belongs to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid typically involves multi-step organic synthesis. The process often starts with the preparation of a suitable prostaglandin precursor, followed by specific functional group modifications to introduce the hydroxyl and oxo groups at the desired positions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to oxo groups.
Reduction: Reduction reactions can convert the oxo group back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxylated compounds.
Scientific Research Applications
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid has several applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling pathways and its effects on immune cell function.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and immune-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The compound exerts its effects by interacting with specific receptors on the surface of target cells. These interactions trigger a cascade of intracellular signaling pathways that lead to various biological responses. The molecular targets include prostaglandin receptors, which are involved in mediating inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin D2: Another member of the prostaglandin family with similar biological activities.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2alpha: Involved in reproductive processes and smooth muscle contraction.
Uniqueness
9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid is unique due to its specific hydroxyl and oxo group positions, which confer distinct biological activities compared to other prostaglandins. Its ability to modulate immune responses and inflammation makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(Z)-7-[(2E)-5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-CCXPQKHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C/C=C/1\C(C(CC1=O)O)C/C=C\CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Oxo-5-[3-(quinazolin-4-ylamino)anilino]pentanoic acid](/img/structure/B7852202.png)
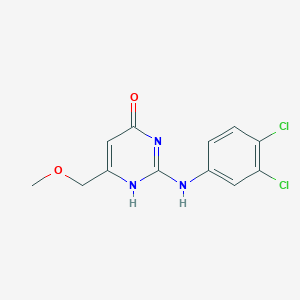
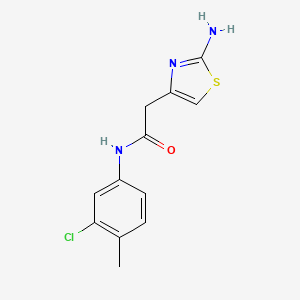
![2-[2-(methylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7852220.png)
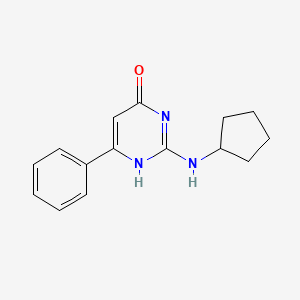

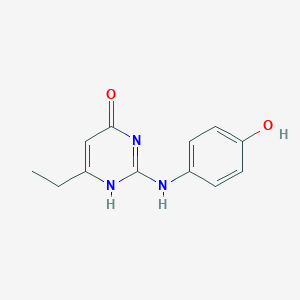
![4,5-Dimethyl-2-[(3-oxo-1-cyclohexen-1-YL)amino]-3-thiophenecarbonitrile](/img/structure/B7852250.png)
![Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate](/img/structure/B7852257.png)
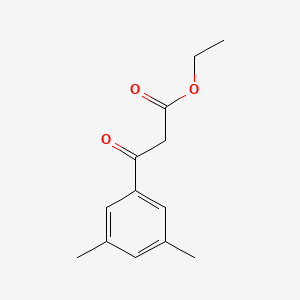
![Propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852267.png)
![(E)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B7852273.png)
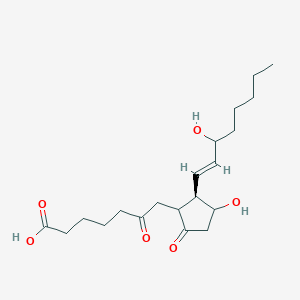
![7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852298.png)
